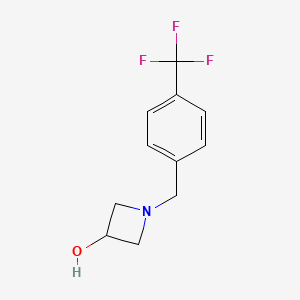

1-(4-Trifluoromethylbenzyl)azetidin-3-ol

Description

Properties

IUPAC Name |

1-[[4-(trifluoromethyl)phenyl]methyl]azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-8(2-4-9)5-15-6-10(16)7-15/h1-4,10,16H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGRNYYJEYLMST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=C(C=C2)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Superbase-Induced Cyclization from Oxiranes and Benzylamines

A highly effective method involves the regio- and diastereoselective ring-closure of oxirane (epoxide) intermediates derived from benzylamines substituted with a 4-trifluoromethylbenzyl group.

- Starting Materials : N-substituted benzylamines (including 4-trifluoromethylbenzyl derivatives) and epichlorohydrin or tosylate-substituted oxiranes.

- Procedure : Treatment of oxirane intermediates with a superbase mixture (lithium diisopropylamide and potassium tert-butoxide) in tetrahydrofuran at −78 °C induces deprotonation at the benzylic position, followed by intramolecular nucleophilic attack to form the azetidine ring.

- Outcome : The reaction proceeds with high regio- and diastereoselectivity, favoring the trans-azetidin-3-ol isomer, with yields typically moderate to good (50–80%) depending on substituents.

- Notes on Substituent Effects : Electron-withdrawing groups like trifluoromethyl at para or ortho positions stabilize the benzyl anion but can reduce nucleophilicity, slightly inhibiting ring closure and lowering yields.

Table 1. Representative Yields of Azetidine Formation from Various Benzylamine Derivatives

| Entry | Benzylamine Substituent | Yield (%) | Notes |

|---|---|---|---|

| 1 | 4-Trifluoromethylbenzyl | 60–76 | Slightly reduced yield due to EWG effect |

| 2 | 4-Methoxybenzyl | 70–81 | Electron-donating groups improve yield |

| 3 | Benzyl (unsubstituted) | 60–75 | Standard yields |

Source: Detailed experimental data from regioselective azetidine synthesis studies

Preparation of Oxirane Intermediates

The oxirane intermediates are synthesized by nucleophilic substitution of epichlorohydrin or tosylate derivatives with N-benzylamines bearing the desired substituents.

- General Procedure : Secondary amines are reacted with epichlorohydrin or tosylates in DMF with potassium iodide as catalyst at 0 °C to 40 °C over 24 hours.

- Purification : The crude mixture is extracted, washed, dried, and purified by column chromatography.

- Characterization : Products are confirmed by ^1H and ^13C NMR, and high-resolution mass spectrometry.

Alternative Mesylate or Tosylate Route and Ammonia Substitution

In some patented methods, azetidine derivatives are prepared via mesylate or tosylate intermediates followed by nucleophilic substitution with ammonia or amines.

- Step 1 : Formation of mesylate or tosylate from azetidin-3-ol precursors.

- Step 2 : Reaction with aqueous ammonia or amines under controlled temperature (55–60 °C) for 12 hours.

- Workup : Extraction, drying, and purification yield the azetidine derivatives.

- Yields : Variable, often moderate; reaction conditions must be optimized to prevent side reactions.

Hydrogenation and Salt Formation Steps

Some synthetic routes involve:

- Catalytic hydrogenation under elevated pressure (40–60 psi) and temperature (up to 60 °C) using palladium hydroxide on carbon.

- Formation of hydrochloride salts by bubbling hydrogen chloride gas through azetidine suspensions in ethanol, followed by reflux and filtration to isolate pure salts.

These steps are relevant when protecting groups or further functionalization are required.

Mechanistic Insights and Computational Studies

- Quantum chemical studies confirm that the azetidine ring formation is kinetically controlled, favoring the formation of the strained four-membered ring over more thermodynamically stable five-membered rings.

- The reaction proceeds via deprotonation at the benzylic position, followed by intramolecular nucleophilic attack on the oxirane ring.

- Trans stereochemistry is favored due to lower activation barriers and steric factors.

- Electron-withdrawing substituents like trifluoromethyl groups stabilize the benzyl anion but reduce nucleophilicity, influencing yields and reaction rates.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Superbase-Induced Cyclization | Lithium diisopropylamide, potassium tert-butoxide, THF, −78 °C | 50–80 | High regio- and stereoselectivity; sensitive to substituents |

| Mesylate/Tosylate Substitution | Mesylate/tosylate intermediates, aqueous ammonia, 55–60 °C | Moderate (30–70) | Requires careful control to avoid side products |

| Catalytic Hydrogenation | Pd(OH)2/C, H2 gas, 40–60 psi, 60 °C | High | Used for deprotection or salt formation |

| Salt Formation | HCl gas, ethanol, reflux | 70–80 | Produces stable hydrochloride salts |

Chemical Reactions Analysis

Ring-Opening and Alkylation

The azetidine ring in this compound participates in nucleophilic ring-opening reactions. For example, superbase-induced reactions (e.g., LDA/THF at −78°C) enable regioselective opening of epoxides to form substituted azetidines . In related systems, alkylation at the azetidine nitrogen occurs via SN2 mechanisms, as demonstrated in the synthesis of morpholine- or piperazine-linked derivatives .

Example Reaction Pathway

1-(4-Trifluoromethylbenzyl)azetidin-3-ol → Alkylation at N → Formation of tertiary amines (e.g., morpholine derivatives)

Conditions: THF, −78°C, LiHMDS or similar bases .

Deprotection and Functional Group Interconversion

The hydroxyl group undergoes derivatization:

-

Esterification : Conversion to mesylates or tosylates for subsequent nucleophilic substitution.

-

Oxidation : Potential oxidation to ketones using Dess-Martin periodinane or similar reagents (not directly observed but inferred from azetidine chemistry) .

Key Deprotection Protocol

Fluorinated carboxylic acid anhydrides (e.g., trifluoroacetic anhydride) efficiently cleave tert-butyl groups from N-protected azetidines under mild conditions (0–25°C, 1–2 equiv) :

-

Trifluoroacetamide Formation : Rapid reaction (<1 hr) at 0°C.

Catalytic Hydrogenation and Reductive Amination

Palladium-catalyzed hydrogenation (e.g., Pd(OH)2/C, H2 at 40–60 psi) removes benzyl protecting groups from azetidine derivatives . For example:

text1-(4-Trifluoromethylbenzyl)azetidin-3-ol → Hydrogenolysis → 1-Azetidin-3-ol derivatives *Yield*: ~60–70% after 72 hr at 60°C[4].

Stereochemical Control

Quantum chemical studies on analogous azetidines reveal that ring-opening reactions favor trans-diastereomers due to lower activation energy (ΔG‡ ≈ 58 kJ/mol vs. 67 kJ/mol for cis) .

Thermodynamic Parameters for Diastereoselectivity

| Pathway | ΔH‡ (kJ/mol) | ΔG‡ (kJ/mol) |

|---|---|---|

| trans-Azetidine | 50.5 | 58.0 |

| cis-Azetidine | 65.6 | 67.7 |

Data adapted from computational analysis of azetidine formation .

Purification and Analytical Data

Scientific Research Applications

Medicinal Chemistry

1-(4-Trifluoromethylbenzyl)azetidin-3-ol has been investigated for its potential therapeutic properties. Its structural features make it a candidate for developing drugs targeting specific biological pathways.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. Research has indicated that derivatives of azetidin-3-ol can selectively target cancer cells while sparing normal cells, thus minimizing side effects associated with traditional chemotherapeutics .

- Neurological Disorders : The compound's ability to penetrate the blood-brain barrier positions it as a potential treatment for neurological disorders. Its mechanism may involve modulating neurotransmitter systems or reducing neuroinflammation, which are critical in conditions like Alzheimer's disease .

Organic Synthesis

In the realm of organic chemistry, 1-(4-Trifluoromethylbenzyl)azetidin-3-ol serves as an important intermediate in synthesizing more complex molecules.

- Building Block for Complex Molecules : The azetidine ring structure allows for various modifications, making it a versatile building block in synthetic organic chemistry. It can be used to create compounds with diverse biological activities by introducing different functional groups.

- Reactivity and Mechanism : The compound can undergo various reactions, such as nucleophilic substitutions and cycloadditions, which are essential in forming new chemical entities. Its reactivity is attributed to the presence of the trifluoromethyl group, which enhances electrophilicity and facilitates further chemical transformations .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the efficacy of 1-(4-Trifluoromethylbenzyl)azetidin-3-ol derivatives against specific cancer cell lines. The results demonstrated that certain modifications to the azetidine structure significantly increased cytotoxicity against breast cancer cells while exhibiting low toxicity to normal cells. This finding highlights the potential of this compound as a lead structure for developing new anticancer agents .

Case Study 2: Neurological Applications

Research investigating the neuroprotective effects of 1-(4-Trifluoromethylbenzyl)azetidin-3-ol revealed its ability to reduce oxidative stress in neuronal cultures. The study indicated that treatment with this compound led to decreased levels of reactive oxygen species and improved cell viability under stress conditions, suggesting its potential utility in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-(4-Trifluoromethylbenzyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The azetidine ring can form stable complexes with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4-Trifluoromethylbenzyl)azetidin-3-ol with structurally related azetidin-3-ol derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Electronic Effects

- Trifluoromethyl Group (CF₃) : The CF₃ group in the target compound is strongly electron-withdrawing, which may reduce basicity of the azetidine nitrogen compared to electron-donating groups (e.g., -NH₂ in ). This group also increases hydrophobicity (logP ~2.5 estimated), enhancing membrane permeability .

- Bromine’s higher atomic radius may enhance van der Waals interactions in target binding.

- Fluorophenyl vs. Benzyl : 3-(4-Fluorophenyl)azetidin-3-ol () lacks the benzyl linker, leading to reduced conformational flexibility compared to the target compound.

Biological Activity

1-(4-Trifluoromethylbenzyl)azetidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

1-(4-Trifluoromethylbenzyl)azetidin-3-ol features a trifluoromethyl group attached to a benzyl moiety, which is linked to an azetidine ring. The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially influencing their biological activity.

The biological activity of 1-(4-Trifluoromethylbenzyl)azetidin-3-ol is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group may enhance binding affinity to these targets, leading to modulation of their activity. This compound has been explored for its potential effects on:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : Interactions with G-protein coupled receptors (GPCRs) could lead to physiological changes.

In Vitro Studies

Several studies have investigated the biological activity of 1-(4-Trifluoromethylbenzyl)azetidin-3-ol:

- Anticancer Activity : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated IC50 values in the low micromolar range against breast cancer cell lines, indicating significant antiproliferative properties .

- Anti-inflammatory Effects : In vitro assays revealed that 1-(4-Trifluoromethylbenzyl)azetidin-3-ol can reduce pro-inflammatory cytokine production in activated macrophages, suggesting potential use in treating inflammatory diseases .

- Neuroprotective Properties : Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress-induced apoptosis, which is crucial for developing therapies for neurodegenerative diseases .

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of azetidine derivatives, including 1-(4-Trifluoromethylbenzyl)azetidin-3-ol, and evaluated their anticancer properties. The compound was found to inhibit the growth of MCF-7 breast cancer cells with an IC50 value of approximately 12 µM. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway .

Case Study 2: Anti-inflammatory Effects

A study focused on the anti-inflammatory properties of 1-(4-Trifluoromethylbenzyl)azetidin-3-ol demonstrated its ability to inhibit TNF-alpha-induced NF-kB activation in human endothelial cells. This inhibition correlated with decreased expression levels of adhesion molecules, indicating potential therapeutic applications in cardiovascular diseases .

Data Table: Biological Activities Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.